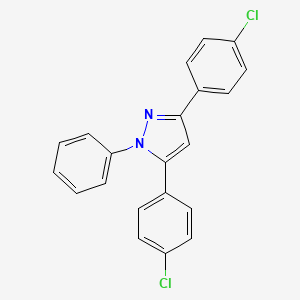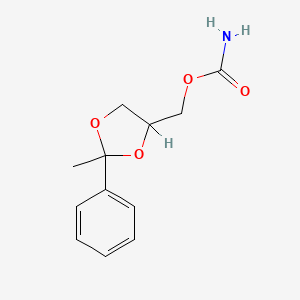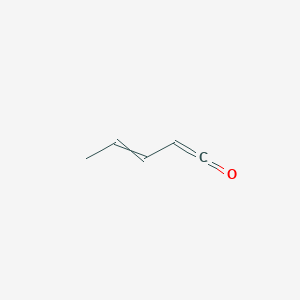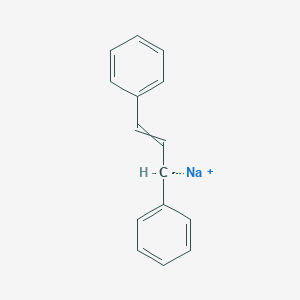![molecular formula C17H17NO3 B14682145 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid CAS No. 32489-03-5](/img/structure/B14682145.png)
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid typically involves the reaction of 2,3-dimethylaniline with phthalic anhydride, followed by acetylation . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
科学的研究の応用
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Extensively researched for its anti-inflammatory and analgesic properties.
Industry: Used in the formulation of various pharmaceutical products.
作用機序
The mechanism of action of 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Diclofenac: Often used for more severe pain and inflammation.
Uniqueness
2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating menstrual pain. It also has a distinct chemical structure compared to other NSAIDs, which contributes to its unique pharmacological profile .
特性
CAS番号 |
32489-03-5 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
2-(N-acetyl-2,3-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c1-11-7-6-10-15(12(11)2)18(13(3)19)16-9-5-4-8-14(16)17(20)21/h4-10H,1-3H3,(H,20,21) |
InChIキー |
FXVOSFCWAUSFIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


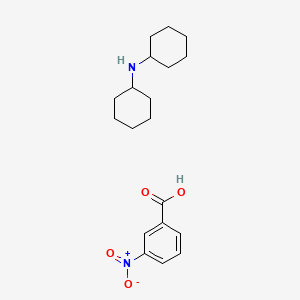
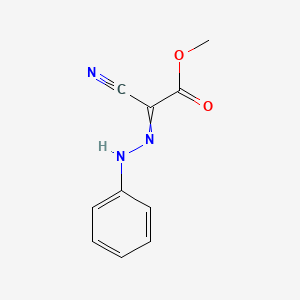
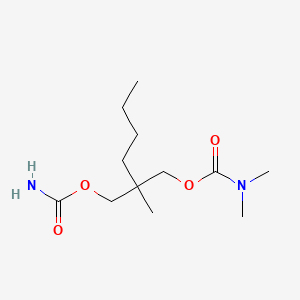
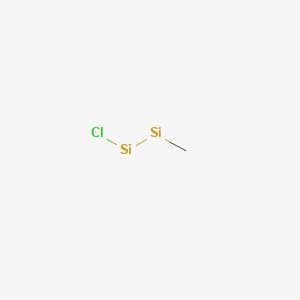
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
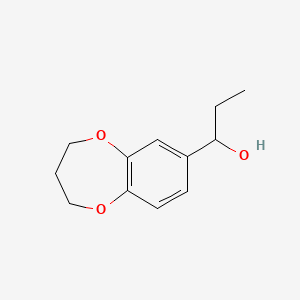
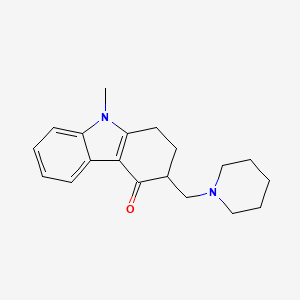
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
